1-Isocyanomethanamine
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Overview
Description
1-Isocyanomethanamine is an organic compound characterized by the presence of an isocyanide group (-N≡C) attached to a methanamine moietyThey are used as building blocks in organic synthesis and have applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
1-Isocyanomethanamine can be synthesized through several methods:
Chemical Reactions Analysis
1-Isocyanomethanamine undergoes various chemical reactions:
Multicomponent Reactions: It participates in reactions such as the Ugi and Passerini reactions, which are valuable for synthesizing complex molecules.
Cycloaddition Reactions: It can undergo [4+1] cycloaddition with tetrazines, forming heterocyclic compounds.
Reactions with Electrophiles and Nucleophiles: The compound reacts with acyl halides, activated alkenes, and organometallic compounds, leading to diverse products.
Scientific Research Applications
1-Isocyanomethanamine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules and pharmaceuticals.
Materials Science: The compound is used in the development of smart materials, such as solvatochromic dyes, which change color based on the solvent environment.
Organic Synthesis: It serves as a versatile building block in the synthesis of heterocycles and other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Isocyanomethanamine involves its reactivity with various molecular targets:
Electrophilic and Nucleophilic Reactions: The compound’s isocyanide group can act as both an electrophile and a nucleophile, allowing it to participate in a wide range of chemical reactions.
Multicomponent Reactions: In reactions like the Ugi reaction, the compound forms multiple bonds in a single step, creating complex structures efficiently.
Comparison with Similar Compounds
1-Isocyanomethanamine can be compared to other isocyanides:
Methyl Isocyanide: Similar in structure but lacks the amine group, making it less versatile in certain reactions.
Cyclohexyl Isocyanide: More toxic and less commonly used in medicinal chemistry.
Phenyl Isocyanide: Used in similar applications but has different reactivity due to the aromatic ring.
Properties
IUPAC Name |
isocyanomethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2/c1-4-2-3/h2-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIYTLXKUUWTAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612175 |
Source
|
Record name | 1-Isocyanomethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
56.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116429-82-4 |
Source
|
Record name | 1-Isocyanomethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30612175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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